molecular formula C20H20O7 B14225435 5,7,2',4',6'-Pentamethoxyflavone CAS No. 502633-20-7

5,7,2',4',6'-Pentamethoxyflavone

Cat. No.: B14225435
CAS No.: 502633-20-7
M. Wt: 372.4 g/mol
InChI Key: BZDNMWJCXMJWNR-UHFFFAOYSA-N
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Description

5,7,2’,4’,6’-Pentamethoxyflavone: is a polymethoxyflavone, a type of flavonoid compound characterized by multiple methoxy groups attached to its flavone backbone. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,2’,4’,6’-Pentamethoxyflavone typically involves the following steps:

    Starting Materials: The synthesis begins with appropriate phenolic precursors.

    Methoxylation: The phenolic groups are methylated using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Cyclization: The intermediate compounds undergo cyclization to form the flavone structure.

Industrial Production Methods

Industrial production methods for 5,7,2’,4’,6’-Pentamethoxyflavone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

5,7,2’,4’,6’-Pentamethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7,2’,4’,6’-Pentamethoxyflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,2’,4’,6’-Pentamethoxyflavone involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,2’,4’,6’-Pentamethoxyflavone is unique due to its specific methoxy group arrangement, which influences its reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

502633-20-7

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

5,7-dimethoxy-2-(2,4,6-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-11-7-15(25-4)20(16(8-11)26-5)18-10-13(21)19-14(24-3)6-12(23-2)9-17(19)27-18/h6-10H,1-5H3

InChI Key

BZDNMWJCXMJWNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

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